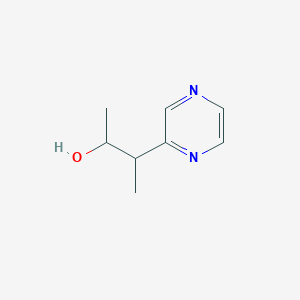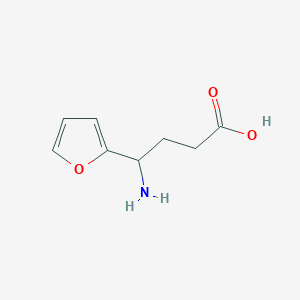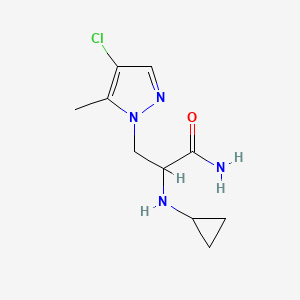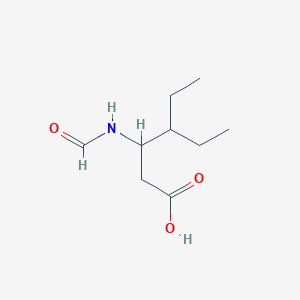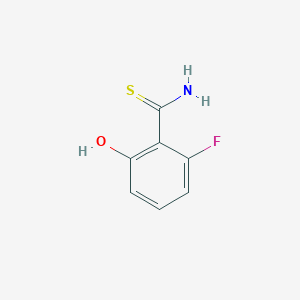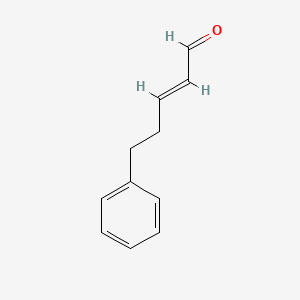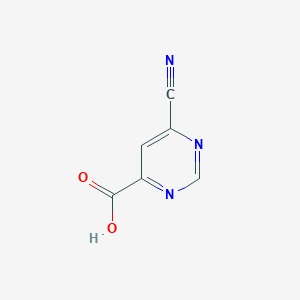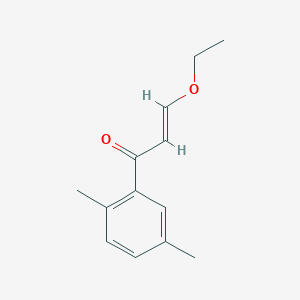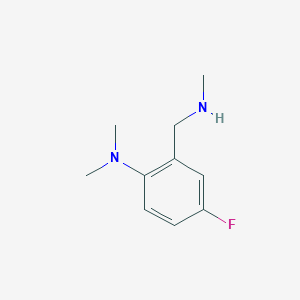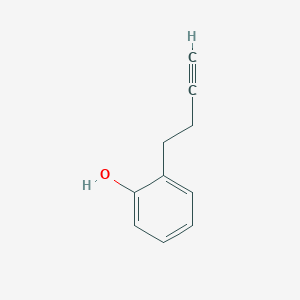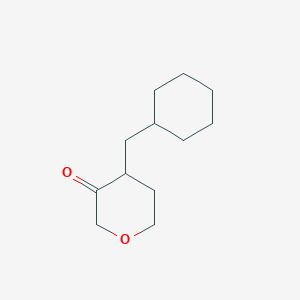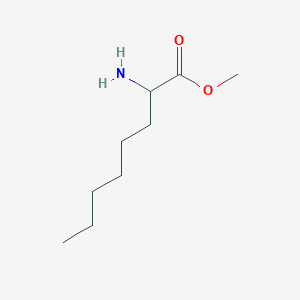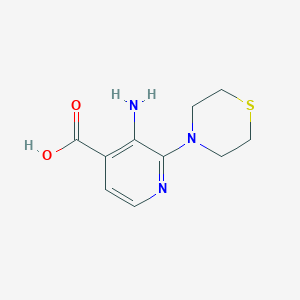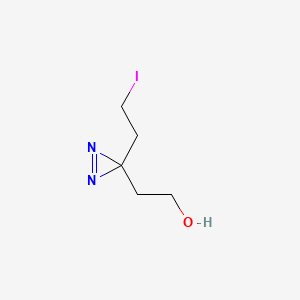
2-(3-(2-Iodoethyl)-3H-diazirin-3-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is a compound that features a diazirine ring, an iodoethyl group, and an ethanol moiety. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light. This compound is particularly useful in chemical biology for studying molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the iodoethyl group. One common method includes the reaction of an alkyne with a diazirine precursor under UV light to form the diazirine ring. The iodoethyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodoethyl group can be reduced to form ethyl groups.
Substitution: The iodoethyl group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is widely used in scientific research due to its photoaffinity labeling capabilities. It is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology, it helps in mapping binding sites and understanding molecular mechanisms. In medicine, it is used in drug discovery to identify potential drug targets .
Wirkmechanismus
The compound exerts its effects through the formation of reactive carbenes upon exposure to UV light. These carbenes can covalently bind to nearby molecules, allowing for the identification of interaction partners. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of a diazirine ring, an iodoethyl group, and an ethanol moiety. This combination allows for versatile applications in photoaffinity labeling and chemical biology, making it a valuable tool for studying molecular interactions .
Eigenschaften
IUPAC Name |
2-[3-(2-iodoethyl)diazirin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IN2O/c6-3-1-5(2-4-9)7-8-5/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGQSVIUKOYAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1(N=N1)CCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
